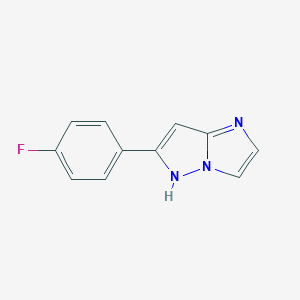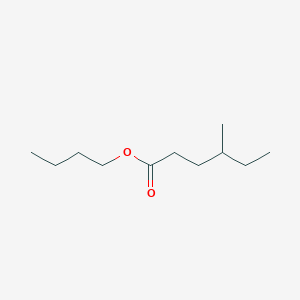
Butyl 4-methylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-methylhexanoate is a chemical compound that is commonly used in scientific research. It is an ester that is formed from the reaction of butanol and 4-methylhexanoic acid. This compound is widely used in various research applications due to its unique properties and characteristics.
Mecanismo De Acción
The mechanism of action of butyl 4-methylhexanoate is not fully understood. However, it is believed to act as a polar solvent, which allows it to dissolve a wide range of organic compounds. It is also believed to have a low toxicity level, making it a safe compound to use in various research applications.
Efectos Bioquímicos Y Fisiológicos
Butyl 4-methylhexanoate has no known biochemical or physiological effects on the human body. It is considered to be a safe compound to use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of butyl 4-methylhexanoate is its ability to dissolve a wide range of organic compounds. This makes it an ideal solvent for various research applications. However, one of the limitations of this compound is its high cost, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are many future directions for the use of butyl 4-methylhexanoate in scientific research. One potential direction is the study of its properties as a flavoring agent in the food industry. Another potential direction is the use of this compound in the synthesis of new organic compounds with unique properties and characteristics. Overall, butyl 4-methylhexanoate is a versatile and important compound in scientific research.
Métodos De Síntesis
The synthesis of butyl 4-methylhexanoate involves the reaction of butanol and 4-methylhexanoic acid in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to ensure maximum yield and purity of the compound.
Aplicaciones Científicas De Investigación
Butyl 4-methylhexanoate is widely used in scientific research as a solvent and reagent. It is commonly used in the synthesis of various organic compounds due to its ability to dissolve a wide range of organic compounds. It is also used as a flavoring agent in the food industry.
Propiedades
Número CAS |
126391-29-5 |
|---|---|
Nombre del producto |
Butyl 4-methylhexanoate |
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
butyl 4-methylhexanoate |
InChI |
InChI=1S/C11H22O2/c1-4-6-9-13-11(12)8-7-10(3)5-2/h10H,4-9H2,1-3H3 |
Clave InChI |
SNWUUSOYMVALAQ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CCC(C)CC |
SMILES canónico |
CCCCOC(=O)CCC(C)CC |
Sinónimos |
4-METHYL-HEXANOIC ACID BUTYL ESTER |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



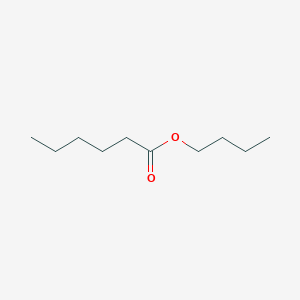
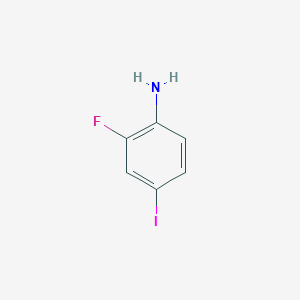
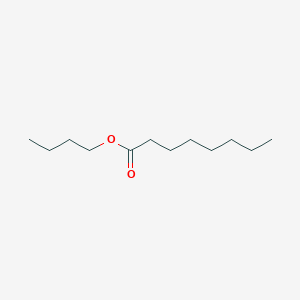
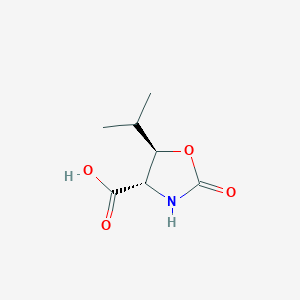
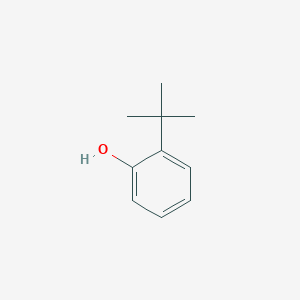
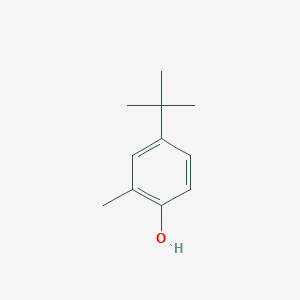
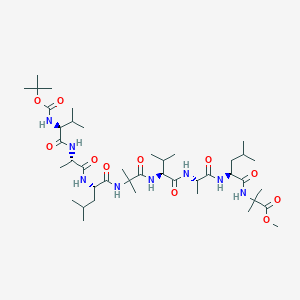
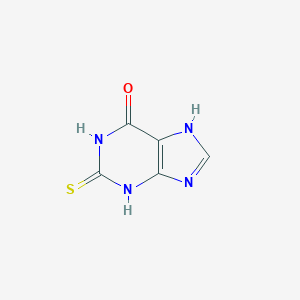
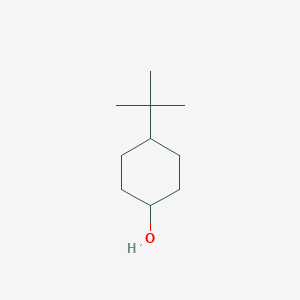
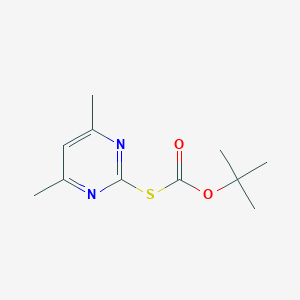
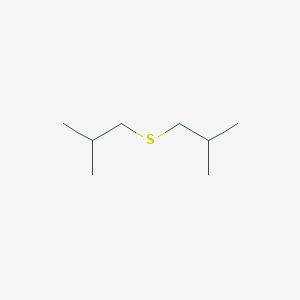
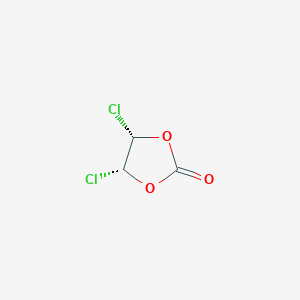
![3-[(3S,3As,5aS,6R,9aS,9bS)-3-[[2,5-bis(trifluoromethyl)phenyl]carbamoyl]-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B146183.png)
